tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
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Overview
Description
tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate typically involves the coupling of substituted pyridines. One common method is the nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as the terminal reductant . This method is efficient and provides a high yield of the desired bipyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalysis and other applications.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce a variety of substituted bipyridine derivatives.
Scientific Research Applications
tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves its interaction with molecular targets through coordination bonds. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in various catalytic cycles. The tert-butyl and chlorine groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar structure but lacks the chlorine atom and carboxylate group.
5,5-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups instead of tert-butyl and chlorine.
Uniqueness
tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C15H19ClN2O2 |
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Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl 4-(6-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-7H,8-10H2,1-3H3 |
InChI Key |
AXSJUHYVBIMIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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